
Hyoscyamine
Overview
Description
Hyoscyamine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . It is the levorotary isomer of atropine and is known for its anticholinergic properties, which make it useful in treating various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyoscyamine can be synthesized starting from 2,4-dihydroxy-5-methoxybenzaldehyde. The process involves adding a solvent and a catalyst, followed by a malonic acid compound to perform a heat preservation reaction at temperatures ranging from 0 to 300°C . The reaction mixture is then cooled, and the resulting solids are filtered and recrystallized using ethyl acetate to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from plants like Atropa belladonna. The extraction process typically includes liquid-liquid extraction or solid-phase extraction using conventional sorbents . These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Hyoscyamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of ®-littorine to (S)-hyoscyamine, which involves a cytochrome P450 enzyme .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions involving this compound.
Reduction: Specific reducing agents can be used to convert this compound to its reduced forms.
Substitution: Various nucleophiles can be used to substitute functional groups in the this compound molecule.
Major Products: The major products formed from these reactions include this compound aldehyde and 3-hydroxylittorine .
Scientific Research Applications
Medical Applications
Hyoscyamine is widely used in clinical settings for its antispasmodic and antisecretory properties. Below are some of its key medical applications:
- Gastrointestinal Disorders : this compound is effective in treating conditions such as irritable bowel syndrome, diverticulitis, and pancreatitis. It reduces gastrointestinal motility and secretions, thereby alleviating symptoms like cramps and spasms .
- Genitourinary Disorders : The compound is utilized to manage bladder spasms and urinary incontinence, particularly in pediatric patients .
- Premedication : It is often administered prior to surgical procedures to minimize secretions and prevent bradycardia during anesthesia .
- Antidote for Poisoning : this compound can counteract the effects of cholinesterase inhibitors, making it a potential treatment for organophosphate poisoning .
- Parkinson’s Disease : It may alleviate certain symptoms associated with Parkinson’s disease due to its ability to reduce excessive salivation and muscle rigidity .
Pharmacokinetics
This compound is rapidly absorbed when administered orally or sublingually. Its half-life is approximately 3.5 hours, with most of the drug being excreted unchanged in urine .
Agricultural Applications
Recent studies have investigated this compound's role in agriculture, particularly in enhancing crop yield and quality:
- Enhancing Alkaloid Production : Research indicates that applying nano-sized titanium dioxide can stimulate the biosynthesis of this compound in Hyoscyamus niger plants. This treatment resulted in increased levels of both this compound and scopolamine, suggesting a method for improving alkaloid yields in medicinal plants .
- Antioxidant Properties : this compound has been shown to activate antioxidant enzymes in treated plants, enhancing their resilience against environmental stressors .
Toxicological Applications
This compound's role extends into toxicology, particularly in developing screening methods for exposure to anticholinergic substances:
- Screening Tools : this compound has been evaluated as part of interlaboratory validation studies aimed at creating rapid screening tests for cholinergic toxicity. These tests could provide critical information on exposure levels to harmful substances like pesticides .
Case Studies
-
Intravenous Antispasmodic Use :
A study demonstrated that intravenous administration of this compound sulfate significantly reduced cecal intubation time during colonoscopy procedures. Patients reported higher comfort levels and a willingness to undergo repeat procedures compared to those not receiving the drug . -
Agricultural Enhancement :
In a controlled trial involving Hyoscyamus niger, plants treated with varying concentrations of titanium dioxide nanoparticles showed marked increases in both antioxidant enzyme activity and alkaloid content. The optimal concentration for maximizing this compound production was identified as 40 mg/l .
Mechanism of Action
Hyoscyamine acts as an antimuscarinic agent by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism leads to reduced secretions, increased heart rate, and relaxation of smooth muscles . The primary molecular targets are muscarinic acetylcholine receptors, which are involved in the parasympathetic nervous system .
Comparison with Similar Compounds
- Atropine
- Scopolamine
- Cocaine (another tropane alkaloid with different pharmacological properties)
Biological Activity
Hyoscyamine is a tropane alkaloid primarily derived from plants in the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. It exhibits significant biological activity, particularly as an anticholinergic agent. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound is known for its competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which are critical in various physiological processes. The key pharmacological effects include:
- Gastrointestinal Effects : Reduces motility and secretions in the gastrointestinal tract, making it effective for treating conditions like irritable bowel syndrome and peptic ulcers.
- Cardiovascular Effects : Increases heart rate by antagonizing M2 receptors located in the sinoatrial node and atrioventricular node.
- Respiratory Effects : Causes bronchodilation by blocking M3 receptors in the bronchial smooth muscle.
The following table summarizes the key actions of this compound on different muscarinic receptors:
Receptor Type | Effect | Location |
---|---|---|
M1 | Cognitive impairment | Central nervous system |
M2 | Increased heart rate | Sinoatrial and atrioventricular nodes |
M3 | Reduced peristalsis, bronchodilation | Smooth muscle |
M4 | Modulation of neurotransmitter release | Central nervous system |
M5 | Modulation of cognitive functions | Central nervous system |
This compound's mechanism involves binding to mAChRs, leading to various physiological responses. The drug's selectivity for different receptor subtypes accounts for its diverse effects:
- Cognitive Effects : Antagonism at M1, M4, and M5 receptors can lead to cognitive deficits, which is a concern in elderly patients or those with pre-existing cognitive impairments .
- Gastrointestinal Relief : By blocking M3 receptors, this compound reduces smooth muscle contractions and secretions, alleviating symptoms of gastrointestinal disorders .
Case Studies and Research Findings
- Elicitation Studies : A study by Pitta-Alvarez et al. (2000) demonstrated that elicitation with calcium chloride and hemicellulase significantly increased this compound production in hairy root cultures of Brugmansia candida. This study highlighted the potential for enhanced alkaloid production through biotechnological methods .
- Antioxidant Activity : Research indicated that this compound possesses antioxidant properties. A study published in 2017 evaluated the antioxidant activity alongside the production of this compound and scopolamine from H. reticulatus hairy root cultures treated with iron oxide nanoparticles. Results showed a fivefold increase in this compound production under optimal conditions .
- Clinical Applications : this compound has been effectively used to manage functional gastrointestinal disorders, biliary colic, and acute rhinitis. Its application in clinical settings demonstrates its utility as a therapeutic agent despite potential side effects such as dry mouth and blurred vision due to its anticholinergic properties .
Safety and Side Effects
While this compound is generally well-tolerated, it can cause adverse effects due to its systemic action on cholinergic pathways:
- Common Side Effects : Dry mouth, blurred vision, constipation, urinary retention.
- Serious Risks : Cognitive impairment in sensitive populations (e.g., elderly patients) due to central nervous system penetration.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for quantifying hyoscyamine in plant tissues?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with external standardization. Calibration curves for this compound should be generated using certified reference standards, and peak areas should be measured for quantification. For example, a C18 column with a mobile phase of acetonitrile:water (adjusted for pH) is effective, as demonstrated in studies on Hyoscyamus niger . Replicate extractions (≥3) are critical to account for biological variability.
Q. How do calcium fertilization treatments influence this compound accumulation in Hyoscyamus nigrum?
- Methodological Answer : Apply calcium treatments (e.g., 0–200 mg/L Ca²⁺) in a completely randomized design (CRD) with three replications. Analyze this compound content via HPLC and compare means using ANOVA followed by Duncan’s multiple range test (P < 0.05). Studies show that optimal calcium levels enhance tropane alkaloid biosynthesis by stabilizing cell membranes and upregulating precursor availability .
Q. What statistical approaches are suitable for analyzing this compound content variations across plant accessions?
- Methodological Answer : Use SAS or R software to perform ANOVA on this compound and scopolamine concentrations. Duncan’s test or Tukey’s HSD can identify significant differences between accessions. For example, chemotype classification (e.g., high vs. low this compound producers) requires partitioning variance across biological replicates and environmental factors .
Advanced Research Questions
Q. How can metabolic engineering enhance this compound-derived alkaloid production in plant cultures?
- Methodological Answer : Overexpress H6H (this compound 6β-hydroxylase) and PMT (putrescine methyltransferase) genes in hairy root cultures. Validate via qRT-PCR and quantify alkaloids using GC-MS or HPLC. Ethyl methanesulfonate (EMS) mutagenesis (e.g., 0.03% EMS) can further increase yields by inducing overexpression of these genes, as shown in Hyoscyamus niger .
Q. What methodologies elucidate the regioselectivity of this compound 6β-hydroxylase (H6H) in scopolamine biosynthesis?
- Methodological Answer : Combine X-ray crystallography (e.g., 1.8 Å resolution structures of H6H from Datura metel) with quantum mechanics/molecular mechanics (QM/MM) calculations. Key residues like Glu-116 (interacts with the tropane tertiary amine) and Tyr-326 (CH-π bonding with the phenyl ring) dictate C6 hydroxylation over C7. Mutagenesis studies validate these interactions .
Q. How can enantiomeric ratios of this compound be determined in plant extracts without chiral HPLC?
- Methodological Answer : Use ¹³C NMR with a chiral shift reagent (e.g., Yb(hfc)₃) and trifluoroacetic acid (TFA). Signals for C12 and C15 carbons split proportionally to enantiomeric excess. This method confirmed >98.5% S-(-)-hyoscyamine in Datura stramonium extracts, avoiding racemization during acid-base extraction .
Q. What non-aqueous solid-phase extraction (SPE) techniques improve this compound recovery from complex matrices?
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-VFSICIBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941522, DTXSID80889335 | |
Record name | (3beta)-Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia., MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS A COMPETITIVE ANTAGONISM OF THE ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. ... RECEPTORS AFFECTED ARE THOSE OF PERIPHERAL STRUCTURES THAT ARE...STIMULATED OR INHIBITED BY MUSCARINE, THAT IS, EXOCRINE GLANDS & SMOOTH & CARDIAC MUSCLE. RESPONSES TO POSTGANGLIONIC CHOLINERGIC NERVE STIMULATION ARE ALSO INHIBITED...BUT LESS READILY THAN RESPONSES TO INJECTED CHOLINE ESTERS. /ANTIMUSCARINIC DRUGS/ | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER | |
CAS No. |
101-31-5, 912642-93-4 | |
Record name | Hyoscyamine [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3beta)-Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOSCYAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX44XO846X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108.5 °C | |
Record name | Hyoscyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00424 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-HYOSCYAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.